4-TERT-BUTYL-N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]BENZAMIDE
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Overview
Description
4-TERT-BUTYL-N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]BENZAMIDE is a synthetic organic compound that features a benzamide core with a tert-butyl group and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-TERT-BUTYL-N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]BENZAMIDE typically involves the following steps:
Formation of the Benzamide Core: The benzamide core is synthesized by reacting 4-tert-butylbenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Furan Ring: The furan ring is introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of furan with the benzamide core in the presence of a palladium catalyst.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, typically using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-TERT-BUTYL-N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The furan ring can be reduced to a tetrahydrofuran ring using hydrogenation conditions.
Substitution: The tert-butyl group can be substituted with other alkyl groups through Friedel-Crafts alkylation.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: Hydrogen gas with a palladium catalyst
Substitution: Alkyl halides with aluminum chloride as a catalyst
Major Products
Oxidation: 4-TERT-BUTYL-N-[3-(FURAN-2-YL)-3-OXO-PROPYL]BENZAMIDE
Reduction: 4-TERT-BUTYL-N-[3-(TETRAHYDROFURAN-2-YL)-3-HYDROXYPROPYL]BENZAMIDE
Substitution: Various alkyl-substituted benzamides
Scientific Research Applications
4-TERT-BUTYL-N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the development of novel polymers and materials with unique electronic properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 4-TERT-BUTYL-N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]BENZAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to certain enzymes and receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to cell proliferation and apoptosis, making it a candidate for anticancer research.
Comparison with Similar Compounds
Similar Compounds
4-TERT-BUTYL-N-[3-(THIOPHEN-2-YL)-3-HYDROXYPROPYL]BENZAMIDE: Similar structure but with a thiophene ring instead of a furan ring.
4-TERT-BUTYL-N-[3-(PYRIDIN-2-YL)-3-HYDROXYPROPYL]BENZAMIDE: Contains a pyridine ring instead of a furan ring.
Uniqueness
4-TERT-BUTYL-N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]BENZAMIDE is unique due to the presence of the furan ring, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in the development of materials with specific electronic characteristics and in medicinal chemistry for targeting unique biological pathways .
Properties
IUPAC Name |
4-tert-butyl-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-18(2,3)14-8-6-13(7-9-14)17(21)19-11-10-15(20)16-5-4-12-22-16/h4-9,12,15,20H,10-11H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSYXPUYHOKFKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCC(C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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